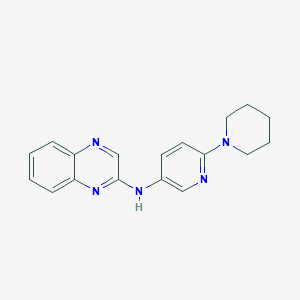
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine, also known as PPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPQ is a heterocyclic compound that contains a quinoxaline ring and a pyridine ring, which are linked by a piperidine group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine exerts its biological effects by binding to and inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting CK2 activity, N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can disrupt cell signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to have several biochemical and physiological effects. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can inhibit cell proliferation and induce apoptosis in cancer cells. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can also protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in lab experiments is its specificity for CK2. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine selectively inhibits CK2 activity without affecting other kinases, which can reduce off-target effects. Another advantage of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in lab experiments is its solubility. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has low solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is its short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine. One direction is to explore the potential applications of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine, which can improve its availability and reduce its cost. Additionally, more studies are needed to fully understand the mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine and its potential side effects.
合成方法
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroquinoxaline in the presence of piperidine. Another method involves the reaction of 2-chloroquinoxaline with 3-aminopyridine in the presence of piperidine. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can also be synthesized using microwave-assisted synthesis, which is a faster and more efficient method.
科学研究应用
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine is in the field of cancer research. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been studied for its potential applications in neurodegenerative diseases. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-4-10-23(11-5-1)18-9-8-14(12-20-18)21-17-13-19-15-6-2-3-7-16(15)22-17/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSESIFMAHGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

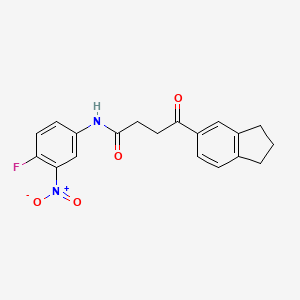


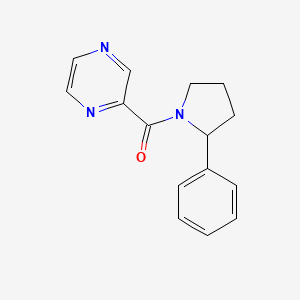
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
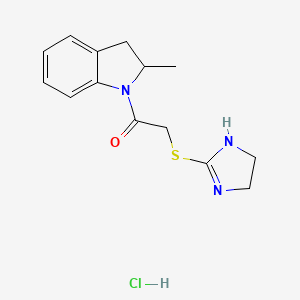
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
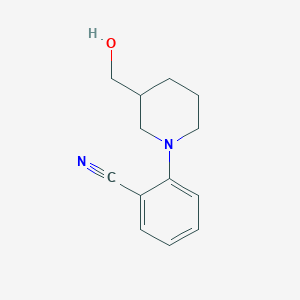
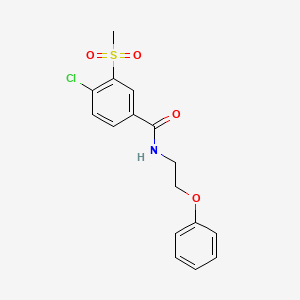
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)